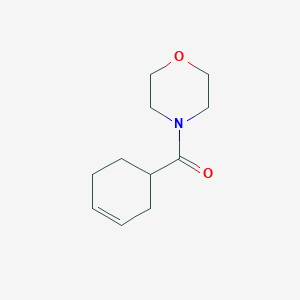

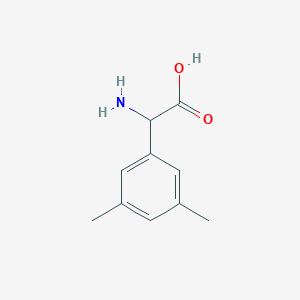

4-amino-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-amino-1H-pyrrole-2-carboxamide” is a chemical compound . It is used as a building block for the synthesis of pyrrole-imidazole polyamides . These polyamides can be designed to bind to specific DNA sequences and have been shown to be able to modulate gene expression .

Molecular Structure Analysis

The molecular weight of “4-amino-1H-pyrrole-2-carboxamide hydrochloride” is 161.59 . The InChI code is 1S/C5H7N3O.ClH/c6-3-1-4(5(7)9)8-2-3;/h1-2,8H,6H2,(H2,7,9);1H .

Physical And Chemical Properties Analysis

The physical form of “4-amino-1H-pyrrole-2-carboxamide hydrochloride” is a powder . The storage temperature is room temperature .

Applications De Recherche Scientifique

Synthesis and Novel Compounds

- Synthesis of Novel Compounds : 4-amino-1H-pyrrole-2-carboxamide derivatives have been synthesized as part of drug discovery programs. Novel compounds such as 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and bicyclic analogues have been accessed using standard procedures. These synthetic sequences ranged from 4 to 12 steps per final compound, indicating a complex and versatile synthetic pathway (Howells et al., 2022).

Innovative Synthesis Techniques

- Efficient Synthesis Methods : The compound has been synthesized through innovative methods. For example, a novel synthesis of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides via a simple three-component reaction has been reported. This method offers advantages such as short reaction times and good to excellent product yields, using readily available materials (Mohammadi et al., 2017).

DNA Binding Properties

- DNA Recognition : Pyrrole−imidazole polyamides, including derivatives of 4-amino-1H-pyrrole-2-carboxamide, have been utilized for recognizing specific sequences in the minor groove of double-stranded DNA. This has implications for molecular biology and genetic engineering, where precise DNA binding is crucial (Swalley et al., 1996).

Antibacterial and Anticancer Activities

- Antibacterial Agents : Pyrrole–2–carboxamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. They have also been evaluated for antifungal activity, indicating their potential in developing new antibacterial and antifungal agents (Mane et al., 2017).

- Anticancer Activities : Pyrrole-based compounds derived from 4-amino-1H-pyrrole-2-carboxamide have been synthesized and evaluated for their anticancer activities. These compounds, including N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide, demonstrated potent inhibitory effects on various cancer cell lines, particularly colon cancer (Dyson et al., 2014).

Safety and Hazards

The safety information for “4-amino-1H-pyrrole-2-carboxamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-amino-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,6H2,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBFGKZOUGTOBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1H-pyrrole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2381451.png)

![[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2381452.png)

![N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2381459.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde](/img/structure/B2381461.png)